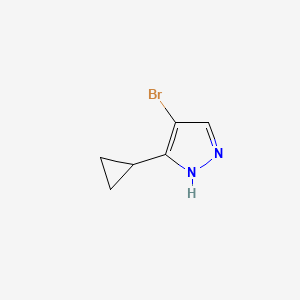

4-Bromo-5-cyclopropyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-5-cyclopropyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-5-3-8-9-6(5)4-1-2-4/h3-4H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSZXBMYZBRKFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679766 | |

| Record name | 4-Bromo-5-cyclopropyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957345-28-7 | |

| Record name | 4-Bromo-5-cyclopropyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-5-cyclopropyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Functionalized Pyrazole Scaffold

An In-depth Technical Guide to 4-Bromo-5-cyclopropyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal and agricultural chemistry.[1][2] Its unique structural and electronic properties, including metabolic stability and the capacity for hydrogen bonding, make it a privileged scaffold in drug design.[3] Pyrazole-containing compounds are found in numerous FDA-approved drugs, demonstrating a vast spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4]

This guide focuses on This compound , a highly functionalized derivative that serves as a versatile intermediate for chemical synthesis. The strategic placement of a bromine atom and a cyclopropyl group on the pyrazole core provides a powerful platform for developing novel chemical entities. The bromine atom at the C4 position acts as a crucial "synthetic handle" for a variety of cross-coupling reactions, enabling the introduction of molecular diversity.[3][5] Simultaneously, the cyclopropyl moiety is a highly sought-after feature in drug candidates, often enhancing metabolic stability and binding affinity to biological targets. This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important building block.

Physicochemical and Structural Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective use in synthesis and research. The key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 957345-28-7 | [6] |

| Molecular Formula | C₆H₇BrN₂ | [6] |

| Molecular Weight | 187.04 g/mol | [6] |

| Exact Mass | 185.97926 Da | [6] |

| Melting Point | 75.22 °C (Predicted) | [7] |

| Boiling Point | 278.85 - 282.43 °C (Predicted) | [7] |

| Density | 1.5 g/cm³ (Predicted) | [7] |

| Water Solubility | 2523.7 - 2704.76 mg/L (Predicted) | [7] |

| InChIKey | ZZSZXBMYZBRKFP-UHFFFAOYSA-N | [6] |

| SMILES | C1CC1C2=C(C=NN2)Br | [6] |

Synthetic Strategies

The synthesis of substituted pyrazoles is a well-established field in organic chemistry, with the Knorr pyrazole synthesis—the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine—being the most classic and common method.[1][8] For this compound, a logical and efficient synthetic approach involves the initial construction of the cyclopropyl-pyrazole core followed by a regioselective bromination.

Plausible Synthetic Pathway: Cyclocondensation Followed by Bromination

This strategy leverages the inherent electronic properties of the pyrazole ring. The C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic aromatic substitution, allowing for highly regioselective bromination.[3]

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, field-proven methodology for the synthesis of brominated pyrazoles, adapted for this specific target.

Step 1: Synthesis of 5-Cyclopropyl-1H-pyrazole

-

To a solution of 1-(cyclopropyl)butane-1,3-dione (1.0 equiv.) in ethanol, add hydrazine hydrate (1.1 equiv.) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield 5-cyclopropyl-1H-pyrazole.

Step 2: Synthesis of this compound

-

Dissolve 5-cyclopropyl-1H-pyrazole (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise to the solution, maintaining the temperature below 5 °C. The use of NBS is often preferred over elemental bromine for its milder conditions and higher selectivity.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude material via column chromatography or recrystallization to afford pure this compound.

Spectral Analysis and Characterization

While a dedicated public spectrum for this compound is not available, its structure allows for the confident prediction of key spectral features essential for its identification and quality control.

-

¹H NMR: The proton NMR spectrum is expected to show a distinct singlet for the C3-H proton of the pyrazole ring. The cyclopropyl group will present complex multiplets: a methine proton (CH) signal and two diastereotopic methylene proton (CH₂) signals. A broad singlet corresponding to the N-H proton will also be visible, which can be exchanged with D₂O.

-

¹³C NMR: The carbon spectrum will show three signals for the pyrazole ring carbons, with the C4 carbon bonded to bromine being significantly shifted. Three additional signals will correspond to the cyclopropyl group's methine and methylene carbons.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound. Two major peaks for the molecular ion, [M]⁺ and [M+2]⁺, will appear in an approximate 1:1 intensity ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The calculated exact mass is 185.97926 Da.[6]

-

Infrared (IR) Spectroscopy: Key absorption bands are expected for N-H stretching (around 3200-3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), aliphatic C-H stretching (from the cyclopropyl group, ~2900-3000 cm⁻¹), and C=N/C=C ring stretching vibrations (in the 1400-1600 cm⁻¹ region).

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its reactivity, which provides access to a vast chemical space for drug discovery and material science.

Reactivity of the C-Br Bond: A Gateway to Functionalization

The carbon-bromine bond at the electron-rich C4 position is the molecule's primary reactive site for constructing more complex structures. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl substituents.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to highly valuable substituted aminopyrazoles.

Caption: Key cross-coupling reactions of this compound.

Reactivity of the N-H Group

The pyrazole ring contains an acidic N-H proton. Deprotonation with a suitable base generates a pyrazolate anion, which can readily undergo N-alkylation or N-arylation reactions. This allows for further modification at the N1 position, which is often critical for tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Safety and Handling

According to the Globally Harmonized System (GHS) classification, this compound presents several hazards.[6]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Recommendations: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

Conclusion

This compound is a strategically designed chemical intermediate of significant value to the scientific research community, particularly in the fields of drug discovery and agrochemicals. Its physicochemical properties, combined with a versatile reactivity profile centered on the C-Br bond and the pyrazole nitrogen, make it an exceptional building block for the synthesis of novel, complex molecules. The ability to leverage this intermediate in robust synthetic campaigns allows researchers to efficiently explore new chemical space and accelerate the development of next-generation therapeutics and functional materials.

References

- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. This compound (957345-28-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4-Bromo-5-cyclopropyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physical and chemical properties is paramount. These characteristics, often referred to as physicochemical properties, are critical determinants of a drug candidate's ultimate success, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its overall efficacy and safety.[1][2][3] The journey of a drug from administration to its target site is a complex process governed by these fundamental attributes. Properties such as solubility, lipophilicity, melting point, and molecular size play a pivotal role in this journey.[4][5] For instance, a compound's solubility directly impacts its bioavailability, while its lipophilicity influences its ability to traverse cellular membranes.[4][5] Therefore, the early characterization of these properties is a critical step in the drug discovery pipeline, enabling researchers to identify promising candidates and optimize their "drug-like" qualities.[6] This guide provides a comprehensive overview of the known and predicted physical properties of 4-Bromo-5-cyclopropyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry, and outlines the standard experimental methodologies for their determination.

Core Physical Properties of this compound

This compound (CAS No. 957345-28-7) is a substituted pyrazole with a molecular formula of C₆H₇BrN₂ and a molecular weight of 187.04 g/mol .[7] The following table summarizes its key physical properties, noting that some values are computationally predicted and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂ | PubChem[7] |

| Molecular Weight | 187.04 g/mol | PubChem[7] |

| Density (predicted) | 1.5 g/cm³ | Chemchart[8] |

| Melting Point (predicted) | 75.22 °C | Chemchart[8] |

| Boiling Point (predicted) | 282.43 °C | Chemchart[8] |

| Water Solubility (predicted) | 2704.76 mg/L | Chemchart[8] |

Experimental Determination of Physical Properties

To ensure the scientific rigor required in drug development, the computational predictions listed above must be validated through experimental determination. The following sections detail the standard laboratory protocols for measuring the melting point, boiling point, and solubility of an organic compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state and is a crucial indicator of purity.[4] A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Protocol:

-

Sample Preparation: A small amount of the crystalline compound is finely crushed and packed into a capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated slowly and steadily. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a fundamental physical property that provides insight into the intermolecular forces within a substance.

Protocol:

-

Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a Thiele tube or a similar heating apparatus containing a high-boiling liquid (e.g., mineral oil) to ensure uniform heating.

-

Heating and Observation: The apparatus is heated gradually. When the boiling point is reached, a continuous stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Caption: Workflow for Boiling Point Determination.

Solubility Assessment

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature. In drug development, aqueous solubility is a critical factor for oral absorption. Solubility in various organic solvents is also important for formulation and purification processes.

Protocol:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are chosen for the assessment.

-

Procedure: A small, accurately weighed amount of the compound is added to a known volume of the solvent in a vial.

-

Equilibration and Observation: The mixture is agitated at a constant temperature for a set period to reach equilibrium. The solution is then visually inspected for the presence of undissolved solid. If the solid has completely dissolved, the compound is considered soluble under those conditions. For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved solute determined using techniques like HPLC or UV-Vis spectroscopy.

Caption: Workflow for Solubility Assessment.

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the pyrazole ring proton, the cyclopropyl protons, and the N-H proton.

-

Pyrazole CH: A singlet in the aromatic region (δ 7.0-8.0 ppm).

-

Cyclopropyl CH: A multiplet in the upfield region (δ 0.5-1.5 ppm).

-

Cyclopropyl CH₂: Two sets of multiplets, also in the upfield region (δ 0.5-1.5 ppm).

-

N-H: A broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Pyrazole C-Br: A carbon signal significantly downfield due to the electron-withdrawing effect of the bromine atom.

-

Pyrazole C-Cyclopropyl: Another downfield quaternary carbon signal.

-

Pyrazole CH: A signal in the aromatic region.

-

Cyclopropyl CH: A signal in the aliphatic region.

-

Cyclopropyl CH₂: A signal in the aliphatic region.

Conclusion

This compound is a molecule with potential applications in medicinal chemistry. This guide has provided a summary of its known and predicted physical properties, which are essential for its development as a drug candidate. While computational tools offer valuable initial estimates, experimental verification of these properties is a critical step to ensure the reliability of the data. The outlined protocols provide a framework for the empirical determination of the melting point, boiling point, and solubility of this compound. Further characterization, including obtaining and interpreting its NMR spectra, will provide a more complete understanding of this promising molecule.

References

- 1. byjus.com [byjus.com]

- 2. byjus.com [byjus.com]

- 3. scribd.com [scribd.com]

- 4. pennwest.edu [pennwest.edu]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. chem.ws [chem.ws]

- 8. researchgate.net [researchgate.net]

The Strategic Intermediate: A Technical Guide to 4-Bromo-5-cyclopropyl-1H-pyrazole (CAS No. 957345-28-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 4-Bromo-5-cyclopropyl-1H-pyrazole, a heterocyclic building block of significant interest in modern medicinal chemistry. Its strategic importance lies in its role as a key intermediate in the synthesis of a new generation of targeted therapeutics, most notably Janus Kinase (JAK) inhibitors. This document will elucidate the compound's physicochemical properties, outline a robust and logical synthetic pathway, and detail its application in the synthesis of pharmacologically active molecules. The causality behind experimental choices and the importance of its structural features will be explained from the perspective of a senior application scientist, providing field-proven insights for researchers in drug discovery and development.

Introduction: The Emerging Significance of a Substituted Pyrazole

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved therapeutic agents.[1] Its five-membered aromatic ring with two adjacent nitrogen atoms offers a unique combination of metabolic stability, hydrogen bonding capabilities, and versatile substitution patterns. The subject of this guide, this compound, has emerged as a particularly valuable intermediate due to the specific functionalities it presents.

The strategic placement of a bromine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[2] Concurrently, the cyclopropyl group at the 5-position is a feature of increasing interest in medicinal chemistry. This small, strained ring can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of the final drug molecule. This guide will delve into the practical aspects of this compound, from its synthesis to its pivotal role in constructing complex, biologically active molecules.

Physicochemical and Safety Data

A thorough understanding of a compound's properties is fundamental to its effective and safe use in a research setting. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 957345-28-7 | PubChem[3] |

| Molecular Formula | C₆H₇BrN₂ | PubChem[3] |

| Molecular Weight | 187.04 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| Physical Form | Solid | Sigma-Aldrich |

| Boiling Point (Predicted) | 282.43 °C | Chemchart[4] |

| Density (Predicted) | 1.5 g/cm³ | Chemchart[4] |

Safety Information:

According to the Globally Harmonized System (GHS) classifications, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Logical Approach

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 5-Cyclopropyl-1H-pyrazole

The initial step involves the construction of the pyrazole ring with the desired cyclopropyl substituent. The Knorr pyrazole synthesis is a classic and reliable method for this transformation.[5] This involves the condensation of a 1,3-dicarbonyl compound with hydrazine.

Protocol:

-

Formation of the 1,3-Diketone:

-

To a solution of sodium ethoxide in anhydrous ethanol, add cyclopropyl methyl ketone dropwise at 0-5 °C.

-

Subsequently, add diethyl oxalate dropwise while maintaining the temperature.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

The rationale for using a strong base like sodium ethoxide is to deprotonate the α-carbon of the cyclopropyl methyl ketone, initiating a Claisen condensation with diethyl oxalate to form the 1,3-diketone intermediate.

-

-

Cyclization with Hydrazine:

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to neutralize the excess base and protonate the enolate.

-

Add hydrazine hydrate to the solution. The reaction is typically exothermic and may require cooling.

-

Heat the mixture to reflux for 2-4 hours to drive the condensation and cyclization to completion.

-

Upon cooling, the product, 5-cyclopropyl-1H-pyrazole, can be isolated by extraction and purified by column chromatography or distillation.

-

Step 2: Bromination of 5-Cyclopropyl-1H-pyrazole

The second step is the regioselective bromination of the pyrazole ring. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible, leading to highly regioselective bromination.[6]

Protocol:

-

Electrophilic Bromination:

-

Dissolve the 5-cyclopropyl-1H-pyrazole from the previous step in a suitable solvent such as acetonitrile or dichloromethane.

-

Cool the solution to 0 °C.

-

Add N-Bromosuccinimide (NBS) portion-wise. NBS is a convenient and safe source of electrophilic bromine.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

The choice of NBS over elemental bromine enhances the selectivity and safety of the reaction.

-

-

Work-up and Purification:

-

Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, this compound, can be purified by column chromatography on silica gel.

-

Self-Validating System: The purity and identity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectroscopic data should be consistent with the structure of this compound.

Application in Drug Discovery: A Key Intermediate for JAK Inhibitors

The primary application of this compound in drug discovery is as a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors.[7][8] The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms, autoimmune disorders, and certain cancers.[9][10]

The JAK-STAT Signaling Pathway:

Caption: Simplified diagram of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Ruxolitinib, the first FDA-approved JAK inhibitor, is a prime example of a drug synthesized using a pyrazole-containing intermediate.[8] The synthesis of Ruxolitinib and other similar JAK inhibitors often involves a crucial cross-coupling reaction where the 4-bromo substituent of a pyrazole intermediate is utilized to connect to the core heterocyclic structure of the final drug molecule.

The this compound serves as a precursor to the pyrazole fragment of these inhibitors. The bromine atom allows for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) with a suitable partner, while the cyclopropyl group is incorporated to enhance the pharmacological properties of the final compound.

Conclusion

This compound is a strategically important building block in modern drug discovery. Its synthesis, while not explicitly detailed in a single source, can be reliably achieved through a logical two-step sequence based on well-established chemical principles. The true value of this compound lies in its application as a key intermediate for the synthesis of targeted therapeutics, particularly JAK inhibitors. The combination of a reactive bromine handle and a beneficial cyclopropyl moiety makes it a valuable tool for medicinal chemists aiming to develop novel treatments for a range of diseases. This guide provides the foundational knowledge for researchers to confidently synthesize, handle, and utilize this important chemical intermediate in their drug discovery programs.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C6H7BrN2 | CID 51072269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (957345-28-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. MY163540A - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-cyclopropyl-1H-pyrazole

Introduction: The Significance of the Cyclopropyl-Pyrazole Scaffold in Modern Drug Discovery

The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after heterocycle in drug design. The introduction of a cyclopropyl group, particularly at the 5-position, imparts a range of desirable physicochemical properties, including increased metabolic stability, reduced off-target effects, and improved potency. The further incorporation of a bromine atom at the 4-position provides a handle for subsequent chemical modifications, such as cross-coupling reactions, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide provides a comprehensive overview of a robust and scalable synthetic route to 4-Bromo-5-cyclopropyl-1H-pyrazole, a key building block for the synthesis of a wide range of biologically active molecules. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, provide a detailed step-by-step experimental protocol, and discuss critical process parameters and characterization techniques.

Synthetic Strategy: A Two-Step Approach to this compound

The most efficient and widely adopted strategy for the synthesis of this compound involves a two-step sequence:

-

Knorr Pyrazole Synthesis: The initial step involves the construction of the pyrazole ring through the condensation of a cyclopropyl-substituted 1,3-dicarbonyl compound, namely ethyl 3-cyclopropyl-3-oxopropanoate, with hydrazine. This classic reaction provides the 5-cyclopropyl-1H-pyrazole core with high regioselectivity.

-

Electrophilic Bromination: The second step is the selective bromination of the electron-rich pyrazole ring at the 4-position. This is typically achieved using an electrophilic bromine source such as N-bromosuccinimide (NBS).

This approach is favored due to the ready availability of the starting materials, the high yields of each step, and the straightforward purification procedures.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 5-cyclopropyl-1H-pyrazole via Knorr Cyclization

The Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry, providing a reliable method for the formation of the pyrazole ring. The reaction proceeds through the condensation of a β-ketoester with a hydrazine derivative. In our case, the readily available ethyl 3-cyclopropyl-3-oxopropanoate serves as the key starting material.

Mechanism of the Knorr Pyrazole Synthesis

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the more electrophilic ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to afford the pyrazolone intermediate. Tautomerization of the pyrazolone then leads to the formation of the aromatic pyrazole ring.

Caption: Key mechanistic steps of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 5-cyclopropyl-1H-pyrazole

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| Ethyl 3-cyclopropyl-3-oxopropanoate | 24922-02-9 | 156.18 | 10.0 g | 64.0 |

| Hydrazine hydrate (64-65%) | 7803-57-8 | 50.06 | 4.0 mL | ~64.0 |

| Ethanol (absolute) | 64-17-5 | 46.07 | 50 mL | - |

| Hydrochloric acid (1 M) | 7647-01-0 | 36.46 | As needed | - |

| Sodium bicarbonate (saturated soln.) | 144-55-8 | 84.01 | As needed | - |

| Ethyl acetate | 141-78-6 | 88.11 | As needed | - |

| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-cyclopropyl-3-oxopropanoate (10.0 g, 64.0 mmol) and absolute ethanol (50 mL).

-

Stir the mixture at room temperature until the ester has completely dissolved.

-

Slowly add hydrazine hydrate (4.0 mL, ~64.0 mmol) to the solution. Caution: The reaction is exothermic.

-

Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in hexanes).

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

To the resulting residue, add 50 mL of water and acidify to pH ~2 with 1 M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 5-cyclopropyl-1H-pyrazole as a pale yellow oil, which may solidify upon standing.

Expected Yield: 85-95%

Characterization Data (5-cyclopropyl-1H-pyrazole):

-

¹H NMR (400 MHz, CDCl₃): δ 7.55 (d, J = 2.0 Hz, 1H), 6.05 (d, J = 2.0 Hz, 1H), 1.95-1.85 (m, 1H), 1.05-0.95 (m, 2H), 0.80-0.70 (m, 2H).

-

¹³C NMR (101 MHz, CDCl₃): δ 148.5, 138.0, 102.5, 8.0, 6.5.

-

Mass Spectrometry (ESI+): m/z 109.08 [M+H]⁺.

Part 2: Bromination of 5-cyclopropyl-1H-pyrazole

The second and final step in the synthesis is the regioselective bromination of the 5-cyclopropyl-1H-pyrazole at the 4-position. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The C4 position is the most electron-rich and sterically accessible position for electrophilic attack. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it is a mild and selective brominating agent.

Mechanism of Electrophilic Bromination

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The π-electrons of the pyrazole ring attack the electrophilic bromine atom of NBS, forming a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation by the succinimide anion regenerates the aromaticity of the pyrazole ring and yields the this compound product.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 5-cyclopropyl-1H-pyrazole | 28069-65-0 | 108.14 | 5.0 g | 46.2 |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 8.2 g | 46.2 |

| Acetonitrile | 75-05-8 | 41.05 | 100 mL | - |

| Sodium thiosulfate (10% soln.) | 7772-98-7 | 158.11 | As needed | - |

| Ethyl acetate | 141-78-6 | 88.11 | As needed | - |

| Brine | - | - | As needed | - |

| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 5-cyclopropyl-1H-pyrazole (5.0 g, 46.2 mmol) in acetonitrile (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (8.2 g, 46.2 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2 hours.

-

Monitor the reaction by TLC (Eluent: 30% Ethyl acetate in hexanes).

-

Once the starting material is consumed, quench the reaction by adding 50 mL of 10% aqueous sodium thiosulfate solution to consume any unreacted bromine.

-

Concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (Eluent: 10-20% Ethyl acetate in hexanes) to afford this compound as a white to off-white solid.

Expected Yield: 80-90%

Characterization Data (this compound):

| Property | Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₆H₇BrN₂ |

| Molecular Weight | 187.04 g/mol |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.50 (s, 1H), 2.10-2.00 (m, 1H), 1.10-1.00 (m, 2H), 0.85-0.75 (m, 2H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 145.0, 137.5, 92.0, 7.5, 6.0 |

| Mass Spectrometry (ESI+) | m/z 186.99, 188.99 [M+H]⁺ (Isotopic pattern for Br) |

Safety Considerations

-

Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

N-Bromosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Acetonitrile is flammable and toxic. Handle in a fume hood away from ignition sources.

-

Hydrochloric acid is corrosive. Handle with care and appropriate PPE.

Conclusion

The synthesis of this compound presented in this guide offers a reliable and scalable route to a valuable building block in medicinal chemistry. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently produce this compound in high yield and purity. The strategic placement of the cyclopropyl and bromo substituents on the pyrazole core provides a versatile platform for the development of novel therapeutic agents.

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-cyclopropyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically validated synthetic pathway for 4-bromo-5-cyclopropyl-1H-pyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development. The synthesis is presented as a two-step sequence commencing with the well-established Knorr pyrazole synthesis to construct the core 5-cyclopropyl-1H-pyrazole intermediate, followed by a regioselective electrophilic bromination. This guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the causality behind the procedural choices, ensuring a reproducible and scalable synthesis.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of approved pharmaceuticals.[1] The pyrazole ring system's unique electronic properties and its ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold for designing molecules that can effectively interact with biological targets. The introduction of a cyclopropyl group at the 5-position can impart conformational rigidity and improve metabolic stability, while a bromine atom at the 4-position serves as a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of a broader chemical space.

This guide details a reliable and efficient pathway to this compound, a valuable building block for the synthesis of novel pharmaceutical agents.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached via a two-step sequence. This strategy leverages the robust and high-yielding Knorr pyrazole synthesis for the formation of the heterocyclic core, followed by a regioselective bromination.

References

Retrosynthesis and Strategic Synthesis of 4-Bromo-5-cyclopropyl-1H-pyrazole: A Technical Guide for Drug Development Professionals

Abstract

This in-depth technical guide delineates a robust and efficient retrosynthetic analysis for the synthesis of 4-Bromo-5-cyclopropyl-1H-pyrazole, a valuable heterocyclic scaffold in medicinal chemistry. The primary synthetic strategy hinges on the well-established Knorr pyrazole synthesis, preceded by a targeted construction of a key cyclopropyl-functionalized 1,3-dicarbonyl intermediate. This document provides a comprehensive examination of the underlying chemical principles, detailed step-by-step protocols for each synthetic transformation, and critical insights into experimental design and potential challenges. The methodologies presented herein are designed to be both scalable and reproducible, catering to the rigorous demands of pharmaceutical research and development.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse pharmacological activities.[1] The pyrazole nucleus is a privileged scaffold, appearing in a multitude of approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal building block for designing potent and selective modulators of biological targets. The introduction of specific substituents, such as a cyclopropyl group and a halogen atom, onto the pyrazole core can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The cyclopropyl moiety, in particular, is often employed to enhance metabolic stability, improve potency, and modulate conformation. The bromine atom serves as a versatile synthetic handle, enabling further structural diversification through a variety of cross-coupling reactions.[2] Consequently, the development of a reliable synthetic route to novel substituted pyrazoles like this compound is of paramount importance for the expansion of chemical libraries and the discovery of new therapeutic agents.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound (1 ), suggests a two-step disconnection strategy. The primary disconnection involves the late-stage introduction of the bromine atom at the C4 position of the pyrazole ring, leading back to the precursor 5-cyclopropyl-1H-pyrazole (2 ). This approach is predicated on the known propensity for electrophilic substitution to occur selectively at the C4 position of the pyrazole ring.[3]

The second key disconnection breaks down the pyrazole ring of intermediate 2 via the Knorr pyrazole synthesis.[1] This retrosynthetic step identifies a crucial 1,3-dicarbonyl precursor, 1-cyclopropyl-1,3-butanedione (3 ), and hydrazine (4 ) as the starting materials. This strategy isolates the challenge of the synthesis to the efficient construction of the less common cyclopropyl-substituted diketone.

Figure 1: Retrosynthetic analysis of this compound.

Forward Synthesis and Experimental Protocols

The forward synthesis is designed as a three-step sequence, commencing with the synthesis of the key 1,3-dicarbonyl intermediate, followed by pyrazole formation, and concluding with the regioselective bromination.

Figure 2: Forward synthesis workflow for this compound.

Step 1: Synthesis of 1-cyclopropyl-1,3-butanedione

The cornerstone of this synthetic route is the efficient construction of the 1,3-dicarbonyl moiety. This is achieved via a Claisen condensation between cyclopropyl methyl ketone and an ester, such as ethyl acetate.[4][5] The use of a strong base, like sodium ethoxide, is crucial for deprotonating the α-carbon of the ketone, thereby generating the nucleophilic enolate required for the condensation.

Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add sodium ethoxide (1.1 equivalents) to anhydrous ethanol.

-

Add cyclopropyl methyl ketone (1.0 equivalent) to the stirred suspension.

-

Heat the mixture to reflux, and then add ethyl acetate (1.2 equivalents) dropwise via the dropping funnel over a period of 30 minutes.

-

Maintain the reaction at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then quench by pouring it into a beaker of ice-cold dilute hydrochloric acid (1 M) to neutralize the excess base.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 1-cyclopropyl-1,3-butanedione.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| Cyclopropyl methyl ketone | 1.0 | 84.12 | (user defined) |

| Sodium ethoxide | 1.1 | 68.05 | (calculated) |

| Ethyl acetate | 1.2 | 88.11 | (calculated) |

| Anhydrous Ethanol | - | - | (solvent) |

Step 2: Synthesis of 5-cyclopropyl-1H-pyrazole

The formation of the pyrazole ring is accomplished through the Knorr pyrazole synthesis, a classic and reliable cyclocondensation reaction between a 1,3-dicarbonyl compound and hydrazine.[1] The reaction is typically acid-catalyzed, which facilitates the initial imine formation and subsequent intramolecular cyclization and dehydration to yield the aromatic pyrazole.

Protocol:

-

In a round-bottom flask, dissolve 1-cyclopropyl-1,3-butanedione (1.0 equivalent) in ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A mild exotherm may be observed.

-

Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove the acetic acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

The resulting crude 5-cyclopropyl-1H-pyrazole can be purified by recrystallization or column chromatography.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 1-cyclopropyl-1,3-butanedione | 1.0 | 126.15 | (user defined) |

| Hydrazine hydrate | 1.1 | 50.06 | (calculated) |

| Glacial Acetic Acid | catalytic | - | (catalyst) |

| Ethanol | - | - | (solvent) |

Safety Note: Hydrazine is highly toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment.

Step 3: Synthesis of this compound

The final step is the regioselective bromination of the pyrazole ring. Electrophilic aromatic substitution on the pyrazole ring preferentially occurs at the C4 position due to the electronic nature of the heterocycle.[3] N-Bromosuccinimide (NBS) is an effective and convenient source of electrophilic bromine for this transformation.[6]

Protocol:

-

Dissolve 5-cyclopropyl-1H-pyrazole (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF) or chloroform in a round-bottom flask.[6]

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 30 minutes, and then warm to room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

-

Quench the reaction by adding water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 5-cyclopropyl-1H-pyrazole | 1.0 | 108.14 | (user defined) |

| N-Bromosuccinimide (NBS) | 1.05 | 177.98 | (calculated) |

| Dimethylformamide (DMF) | - | - | (solvent) |

Safety Note: N-Bromosuccinimide is a lachrymator and should be handled in a fume hood.

Alternative Synthetic Considerations

While the outlined three-step synthesis represents a robust and logical approach, alternative strategies could be considered. For instance, it may be possible to synthesize a 2-bromo-1-cyclopropyl-1,3-butanedione precursor and then perform the cyclocondensation with hydrazine. However, this approach may present challenges with the stability of the brominated dicarbonyl compound and potential regioselectivity issues during the cyclization. Another advanced strategy involves the [3+2] dipolar cycloaddition of a suitable cyclopropyl-containing dipolarophile with a diazo compound, which could offer a more convergent synthesis.[7]

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis of this compound. The retrosynthetic analysis identifies a practical and efficient forward synthesis based on well-established and reliable chemical transformations. By detailing the experimental protocols and highlighting key scientific principles, this document serves as a valuable resource for researchers in drug discovery and development, enabling the synthesis of this and related pyrazole-based compounds for the exploration of new chemical space and the advancement of therapeutic programs.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. fiveable.me [fiveable.me]

- 5. Claisen condensation - Wikipedia [en.wikipedia.org]

- 6. books.rsc.org [books.rsc.org]

- 7. Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-5-cyclopropyl-1H-pyrazole: Synthesis, Characterization, and Application Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-5-cyclopropyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. While detailed experimental data for this specific molecule is not extensively published, this document synthesizes information from related structures and established chemical principles to offer a robust characterization. This guide covers a proposed synthetic pathway, expected physicochemical properties, spectroscopic signature, potential reactivity in key cross-coupling reactions, and its role as a valuable building block in the development of novel therapeutic agents.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] The pyrazole nucleus is present in drugs with diverse therapeutic applications, including anti-inflammatory agents like celecoxib, antipsychotics, and anti-obesity drugs.[1] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of steric and electronic properties to optimize biological activity.

The incorporation of a cyclopropyl group, as seen in this compound, is a common strategy in drug design.[2] The cyclopropyl moiety can introduce conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets.[3] The bromine atom at the 4-position serves as a versatile synthetic handle, facilitating the introduction of further molecular complexity through various cross-coupling reactions.[4]

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is primarily based on computational predictions and information available in chemical databases.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 957345-28-7 | [5] |

| Molecular Formula | C₆H₇BrN₂ | [5] |

| Molecular Weight | 187.04 g/mol | [5] |

| Boiling Point (Predicted) | 282.43 °C | [6] |

| Density (Predicted) | 1.5 g/cm³ | [6] |

| SMILES | C1CC1C2=C(C=NN2)Br | [5] |

Safety and Handling:

This compound is classified as harmful and requires careful handling in a laboratory setting. According to the Globally Harmonized System (GHS), it presents the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis Pathway

Caption: Proposed two-step synthesis of this compound.

Proposed Experimental Protocol: Synthesis

Step 1: Synthesis of 3-Cyclopropyl-1H-pyrazole

This step involves the cyclocondensation of a suitable cyclopropyl-substituted 1,3-dicarbonyl compound with hydrazine. A common precursor is 1-cyclopropyl-1,3-butanedione.

-

Reaction Setup: To a solution of 1-cyclopropyl-1,3-butanedione (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask, add hydrazine hydrate (1.1 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford 3-cyclopropyl-1H-pyrazole.[2][7]

Step 2: Bromination of 3-Cyclopropyl-1H-pyrazole

The pyrazole ring is susceptible to electrophilic aromatic substitution, with the C4 position being the most reactive.[4]

-

Reaction Setup: Dissolve 3-cyclopropyl-1H-pyrazole (1.0 eq) in a suitable solvent like dichloromethane (DCM), chloroform, or acetic acid in a flask protected from light.

-

Reagent Addition: Slowly add a solution of a brominating agent, such as N-bromosuccinimide (NBS) (1.0-1.1 eq) or bromine (1.0 eq) in the same solvent, to the pyrazole solution at 0 °C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography.[4][8]

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for this compound is not available in the public domain, the following characterization data is predicted based on the analysis of similar pyrazole structures.[9]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | - Aromatic proton (C3-H) singlet around δ 7.5-8.0 ppm. - NH proton broad singlet (variable, δ 12-14 ppm). - Cyclopropyl methine proton multiplet around δ 1.8-2.2 ppm. - Cyclopropyl methylene protons multiplets around δ 0.6-1.2 ppm. |

| ¹³C NMR | - Aromatic carbons (C3, C5) in the range of δ 130-150 ppm. - Brominated carbon (C4) at a lower field, around δ 90-100 ppm. - Cyclopropyl methine carbon around δ 5-15 ppm. - Cyclopropyl methylene carbons around δ 5-10 ppm. |

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z 186/188 (characteristic isotopic pattern for bromine). - Fragmentation patterns corresponding to the loss of Br, cyclopropyl, and other small fragments. |

| IR (KBr) | - N-H stretching vibration around 3100-3300 cm⁻¹. - C-H stretching vibrations (aromatic and aliphatic) around 2900-3100 cm⁻¹. - C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. - C-Br stretching vibration in the fingerprint region (below 700 cm⁻¹). |

Chemical Reactivity and Synthetic Utility

The bromine atom at the C4 position of the pyrazole ring makes this compound a valuable intermediate for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids. This reaction would allow for the introduction of various aryl or heteroaryl substituents at the C4 position of the pyrazole ring.[10][11][12]

General Protocol:

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2), and a base (e.g., K₂CO₃, Cs₂CO₃).[10]

-

Solvent and Conditions: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water. Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted pyrazoles.[13][14][15]

General Protocol:

-

Reaction Setup: Combine this compound (1.0 eq), the terminal alkyne (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine) in a suitable solvent (e.g., THF, DMF).

-

Reaction Conditions: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until completion.

-

Work-up and Purification: After the reaction is complete, filter off any solids, remove the solvent under reduced pressure, and purify the residue by column chromatography.

Buchwald-Hartwig Amination

This reaction is used to form carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C4 position of the pyrazole.[16][17]

General Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., tBuDavePhos), and a strong base (e.g., NaOtBu, K₃PO₄) in an anhydrous solvent (e.g., toluene, dioxane).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

-

Work-up and Purification: Cool the reaction, quench with water, and extract the product with an organic solvent. Purify the crude product by column chromatography.

Applications in Drug Discovery

While specific applications of this compound are not extensively documented, its structural features suggest significant potential in drug discovery. Pyrazoles containing cyclopropyl groups have been investigated as potent and selective antagonists for the cannabinoid type 1 (CB1) receptor, which is a target for the treatment of obesity and related metabolic disorders.[3][18] The ability to functionalize the C4 position through the bromo substituent allows for the exploration of a vast chemical space to identify novel compounds with improved pharmacological profiles.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of complex, biologically active molecules. This guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and its expected reactivity in key cross-coupling reactions. The combination of the stable pyrazole core, the beneficial cyclopropyl moiety, and the synthetically useful bromine atom makes this compound a highly attractive scaffold for the development of new therapeutic agents. Further experimental validation of the proposed synthesis and characterization is warranted to fully exploit its potential in medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C6H7BrN2 | CID 51072269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (957345-28-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. rsc.org [rsc.org]

- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Chemical and Biological Investigation of Cyclopropyl Containing Diaryl-pyrazole-3-carboxamides as Novel and Potent Cann… [ouci.dntb.gov.ua]

An In-depth Technical Guide to the NMR Spectral Data of 4-Bromo-5-cyclopropyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 4-Bromo-5-cyclopropyl-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed theoretical elucidation of the 1H and 13C NMR spectra. The guide synthesizes fundamental principles of NMR spectroscopy with data from analogous structures to present a robust predictive analysis. It further details the causality behind spectral assignments and provides field-proven, self-validating experimental protocols for acquiring high-quality NMR data for this class of compounds.

Introduction: The Significance of this compound

This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The pyrazole core is a key pharmacophore found in a variety of therapeutic agents. The unique electronic and steric properties imparted by the bromo and cyclopropyl substituents can significantly influence the molecule's biological activity and pharmacokinetic profile. Accurate structural elucidation via NMR spectroscopy is paramount for quality control, reaction monitoring, and understanding structure-activity relationships in drug discovery pipelines. This guide provides the foundational spectral knowledge for researchers working with this and structurally related molecules.

Predicted 1H NMR Spectral Data

The predicted 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the pyrazole ring proton, the cyclopropyl protons, and the N-H proton of the pyrazole ring. The chemical shifts are influenced by the electronegativity of the adjacent atoms, anisotropic effects, and spin-spin coupling.

Predicted Chemical Shifts and Coupling Constants

The following table summarizes the predicted 1H NMR data for this compound, assuming a standard deuterated solvent such as CDCl3.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 (pyrazole ring) | 7.5 - 7.8 | Singlet (s) | N/A |

| N-H (pyrazole ring) | 10.0 - 13.0 | Broad Singlet (br s) | N/A |

| H-a (cyclopropyl CH) | 2.0 - 2.3 | Multiplet (m) | Jab ≈ 8.0, Jac ≈ 5.0 |

| H-b, H-b' (cyclopropyl CH2) | 0.9 - 1.2 | Multiplet (m) | Jba ≈ 8.0, Jbc ≈ 4.0, Jbb' (geminal) ≈ -5.0 |

| H-c, H-c' (cyclopropyl CH2) | 0.6 - 0.9 | Multiplet (m) | Jca ≈ 5.0, Jcb ≈ 4.0, Jcc' (geminal) ≈ -5.0 |

Rationale for Spectral Assignments

-

H-3 (pyrazole ring): The proton at the C-3 position of the pyrazole ring is expected to resonate in the aromatic region, typically between 7.5 and 7.8 ppm. Its chemical shift is influenced by the electron-withdrawing effect of the adjacent nitrogen atoms and the bromine atom at C-4. Due to the absence of adjacent protons, this signal is predicted to be a singlet.

-

N-H (pyrazole ring): The N-H proton of the pyrazole ring is typically observed as a broad singlet at a downfield chemical shift, often in the range of 10.0 to 13.0 ppm. The broadness of the signal is due to quadrupole broadening from the adjacent nitrogen atom and potential intermolecular proton exchange.

-

Cyclopropyl Protons (H-a, H-b, H-c): The protons of the cyclopropyl group exhibit complex splitting patterns due to geminal and vicinal coupling. The methine proton (H-a) is expected to be the most downfield of the cyclopropyl protons (2.0 - 2.3 ppm) due to its proximity to the pyrazole ring. The methylene protons (H-b and H-c) will appear further upfield (0.6 - 1.2 ppm) and will be diastereotopic, leading to separate signals and complex multiplets.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atoms and the electronegativity of their substituents.

Predicted Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-5 (pyrazole ring) | 140 - 145 |

| C-3 (pyrazole ring) | 130 - 135 |

| C-4 (pyrazole ring) | 95 - 100 |

| C-a (cyclopropyl CH) | 10 - 15 |

| C-b, C-c (cyclopropyl CH2) | 5 - 10 |

Rationale for Spectral Assignments

-

C-5 and C-3 (pyrazole ring): The carbon atoms of the pyrazole ring are expected to resonate in the aromatic region. C-5, being attached to the cyclopropyl group and adjacent to a nitrogen atom, is predicted to be the most downfield among the pyrazole carbons (140 - 145 ppm). C-3 is also expected to be in a similar downfield region (130 - 135 ppm).

-

C-4 (pyrazole ring): The C-4 carbon, bonded to the bromine atom, will experience a significant upfield shift due to the heavy atom effect of bromine, and its signal is predicted to be in the 95 - 100 ppm range.

-

Cyclopropyl Carbons (C-a, C-b, C-c): The carbon atoms of the cyclopropyl group are characteristically found in the upfield region of the 13C NMR spectrum. The methine carbon (C-a) is expected to be slightly more downfield (10 - 15 ppm) than the methylene carbons (C-b, C-c) which are predicted to appear in the 5 - 10 ppm range.

Experimental Protocols

To obtain high-quality NMR spectra of this compound, adherence to a robust experimental protocol is essential.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of the compound for 1H NMR and 20-50 mg for 13C NMR.[2]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). Ensure the solvent is of high purity and low in residual water.[2][3]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2][4]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[5]

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[3]

NMR Data Acquisition

-

Spectrometer Setup: The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Locking and Shimming: The spectrometer's field frequency should be locked onto the deuterium signal of the solvent. The magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.[2]

-

1H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 14 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate for good resolution.[6]

-

Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient for small molecules.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

-

-

13C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Spectral Width: A wider spectral width is needed for 13C NMR (e.g., 0 to 200 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended for quantitative analysis.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required for 13C NMR due to its lower natural abundance and smaller gyromagnetic ratio.

-

Visualization of Molecular Structure and Key NMR Features

The following diagram illustrates the molecular structure of this compound and highlights the key proton and carbon atoms for NMR analysis.

Figure 1. Molecular structure of this compound with atom numbering for NMR assignment.

Conclusion

This technical guide provides a detailed predictive analysis of the 1H and 13C NMR spectra of this compound. The presented data, based on established principles and comparative analysis, serves as a valuable resource for the identification and characterization of this compound. The included experimental protocols offer a standardized approach to acquiring high-fidelity NMR data, ensuring reproducibility and accuracy in research and development settings. As with any predictive data, experimental verification is the ultimate standard for structural confirmation.

References

- 1. researchgate.net [researchgate.net]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis, Characterization, and Structural Elucidation of 4-Bromo-5-cyclopropyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-5-cyclopropyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While the definitive crystal structure of this specific molecule is not publicly available, this document consolidates established synthetic methodologies, predictive characterization data, and structural insights based on analogous compounds. It serves as a valuable resource for researchers engaged in the synthesis, analysis, and application of novel pyrazole derivatives. The guide details a plausible synthetic pathway, outlines protocols for spectroscopic and crystallographic analysis, and discusses the potential biological significance of this molecular scaffold.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are a cornerstone of modern medicinal chemistry. Their unique structural and electronic properties, coupled with their synthetic accessibility, have made them privileged scaffolds in the design of a wide array of therapeutic agents. The pyrazole ring system is a key pharmacophore in numerous approved drugs, exhibiting a broad spectrum of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

The strategic functionalization of the pyrazole core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The introduction of a bromine atom, a common bioisostere for a methyl group, can enhance lipophilicity and modulate metabolic stability. The cyclopropyl moiety, a small, strained ring system, is increasingly utilized in drug design to improve potency, metabolic stability, and target engagement by introducing conformational rigidity. The combination of these two substituents on a pyrazole core, as in this compound, presents a compelling scaffold for the exploration of new chemical space in drug development.

This guide will delve into the practical aspects of working with this compound, from its synthesis to its detailed characterization, providing a solid foundation for its further investigation and application.

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through a multi-step sequence involving the formation of a key precursor followed by pyrazole ring construction and subsequent bromination. A logical and efficient synthetic strategy is outlined below.

Synthesis of the Key Precursor: 1-cyclopropyl-1,3-butanedione

The Knorr pyrazole synthesis, a classic and reliable method, involves the condensation of a 1,3-dicarbonyl compound with hydrazine. For the synthesis of 5-cyclopropyl-1H-pyrazole, the necessary precursor is 1-cyclopropyl-1,3-butanedione.

Experimental Protocol: Synthesis of 1-cyclopropyl-1,3-butanedione

-